molecular formula C12H15FO2 B13664308 5-(2-Fluoro-5-methylphenyl)pentanoic acid

5-(2-Fluoro-5-methylphenyl)pentanoic acid

Cat. No.: B13664308
M. Wt: 210.24 g/mol
InChI Key: VSMIQDHJFMLUEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Fluoro-5-methylphenyl)pentanoic acid is an organic compound that features a pentanoic acid chain attached to a fluorinated methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluoro-5-methylphenyl)pentanoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for efficiency and yield. The choice of reagents and catalysts, as well as reaction conditions, are tailored to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluoro-5-methylphenyl)pentanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: N-bromosuccinimide (NBS) for bromination, various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions include hydroxylated derivatives, halogenated compounds, and various oxidized forms of the original molecule.

Scientific Research Applications

5-(2-Fluoro-5-methylphenyl)pentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-(2-Fluoro-5-methylphenyl)pentanoic acid involves its interaction with specific molecular targets and pathways. The fluorinated phenyl group may enhance binding affinity to certain receptors or enzymes, leading to altered biological activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Fluoro-5-methylphenyl)pentanoic acid is unique due to its specific structural features, such as the fluorinated methylphenyl group, which can influence its chemical reactivity and biological interactions. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H15FO2

Molecular Weight

210.24 g/mol

IUPAC Name

5-(2-fluoro-5-methylphenyl)pentanoic acid

InChI

InChI=1S/C12H15FO2/c1-9-6-7-11(13)10(8-9)4-2-3-5-12(14)15/h6-8H,2-5H2,1H3,(H,14,15)

InChI Key

VSMIQDHJFMLUEW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)CCCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.